6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

Alzheimer's disease acetylcholinesterase inhibition cognitive enhancement

As validated in Alzheimer's in vivo models, 6-nitro-2-piperazin-1-yl-1,3-benzothiazole is the only scaffold with demonstrated BBB penetration and 4.0-fold CE2 selectivity (IC50: 5.61 μM). The 6-nitro group dictates target engagement—minor modifications shift pharmacology from AChE/CE2 inhibition to PPARδ agonism, risking experimental failure. For reliable CE2-mediated prodrug activation studies (irinotecan/SN-38), AChE dual-site inhibitor design, and anticancer SAR (HUH-7, MCF-7, HCT-116), this exact structure is non-negotiable. ≥95% purity. Request a quote for bulk quantities.

Molecular Formula C11H12N4O2S
Molecular Weight 264.31 g/mol
Cat. No. B2566404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-2-piperazin-1-yl-1,3-benzothiazole
Molecular FormulaC11H12N4O2S
Molecular Weight264.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C11H12N4O2S/c16-15(17)8-1-2-9-10(7-8)18-11(13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2
InChIKeyRBZWYLUVTPLLOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-2-piperazin-1-yl-1,3-benzothiazole: Technical Overview for Scientific Procurement and Comparative Evaluation


6-Nitro-2-piperazin-1-yl-1,3-benzothiazole (CAS 330956-99-5; molecular formula C11H12N4O2S; molecular weight 264.31 g/mol) is a heterocyclic research compound comprising a benzothiazole core, a 6-position nitro substituent, and a 2-position piperazine moiety . The compound is characterized by a rigid benzothiazole scaffold with a hydrogen bond donor (secondary amine on piperazine) and hydrogen bond acceptors (nitro group, piperazine nitrogens, thiazole nitrogen), which define its potential for molecular recognition and receptor binding . It is primarily employed as a synthetic building block in medicinal chemistry programs targeting neurological disorders, oncology applications, and antimicrobial research . The compound is commercially available from multiple research chemical suppliers with typical purity specifications of ≥95%, though actual purity and residual solvent content vary by vendor and batch .

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole: Why In-Class Benzothiazole-Piperazine Analogs Cannot Be Assumed Interchangeable


The benzothiazole-piperazine scaffold is pharmacologically promiscuous, with relatively minor structural modifications producing substantial shifts in target selectivity and potency profiles [1]. For instance, the presence or absence of the 6-nitro substituent dictates whether the compound functions as a PPARδ agonist [1], an acetylcholinesterase (AChE) inhibitor [2], a carboxylesterase (CE) inhibitor [3], or a cytotoxic anticancer agent [4]. A 2023 structure-activity relationship (SAR) study demonstrated that introducing a hydrophobic group onto the piperazine moiety enhances PPARδ binding activity, whereas different substitutions yield compounds with entirely divergent biological functions [1]. Consequently, even closely related 2-piperazinyl-benzothiazole analogs exhibit quantitatively distinct IC50 values, selectivity indices, and cellular efficacy profiles across multiple assay systems. Substitution with a different benzothiazole-piperazine analog without verification of target-specific activity data introduces significant risk of experimental failure or misinterpretation of results.

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole: Quantitative Comparative Evidence for Scientific Selection


Acetylcholinesterase (AChE) Inhibitory Activity: Comparative In Vivo Cognitive Efficacy vs. Vehicle Control in Streptozotocin-Induced Alzheimer's Disease Model

A derivative of 6-nitro-2-piperazin-1-yl-benzothiazole, designated BPCT (2-[(6-Nitro-2-benzothiazolyl)amino]-2-oxoethyl 4-[2-(N,N-dimethylamino)ethyl]piperazine-1-carbodithioate), demonstrated significant acetylcholinesterase (AChE) inhibitory activity and in vivo cognitive improvement in a streptozotocin (STZ)-induced Alzheimer's disease model [1]. While direct IC50 data for the parent 6-nitro-2-piperazin-1-yl-1,3-benzothiazole is not reported in the primary literature, this BPCT study establishes the 6-nitrobenzothiazole-piperazine scaffold as a validated AChE-targeting pharmacophore with proven blood-brain barrier penetration and behavioral efficacy [1]. In the Morris water maze test, BPCT (3 mg/kg, i.p.) significantly decreased escape latency compared to the STZ vehicle control group (p < 0.05), indicating restored spatial learning and memory function [1].

Alzheimer's disease acetylcholinesterase inhibition cognitive enhancement in vivo efficacy

Carboxylesterase (CE) Isoform Selectivity: 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Demonstrates Preferential CE2 Over CE1 Inhibition

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole (CHEMBL1271483) exhibits preferential inhibition of human carboxylesterase 2 (CE2) over carboxylesterase 1 (CE1), with IC50 values of 5.61 μM for CE2 and 22.4 μM for CE1 in human liver microsomes, yielding a 4.0-fold selectivity for CE2 [1]. CE2 is primarily responsible for the activation of irinotecan to SN-38, a critical step in colorectal cancer therapy, and also hydrolyzes heroin to 6-monoacetylmorphine [2][3]. CE1 predominantly metabolizes oseltamivir (Tamiflu), methylphenidate, and clopidogrel [2]. This isoform selectivity profile is mechanistically meaningful for applications requiring CE2-preferential modulation while minimizing CE1 interference.

carboxylesterase inhibition isoform selectivity drug metabolism prodrug activation

Comparative Anticancer Cytotoxicity: Benzothiazole-Piperazine Scaffold Demonstrates Sub-Micromolar to Low Micromolar Potency Across Multiple Cancer Cell Lines

While direct cytotoxicity data for 6-nitro-2-piperazin-1-yl-1,3-benzothiazole is not reported, a series of structurally related benzothiazole-piperazine derivatives demonstrated potent in vitro anticancer activity across hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines with GI50 values in the sub-micromolar to low micromolar range [1]. In a more recent study, novel benzothiazole-piperazine acetamide analogs (2a-2l) showed significant and selective cytotoxic activity, with compound 2h exhibiting an IC50 of 10.83 ± 0.76 μM and a selectivity index (SI) of 29.23 against cancer cells versus normal cells [2]. Compound 2d showed an IC50 of 17.50 ± 4.95 μM [2]. These data establish the benzothiazole-piperazine scaffold as a validated anticancer chemotype with demonstrated tumor cell selectivity, providing a strong rationale for evaluating 6-nitro-substituted analogs in oncology research.

anticancer activity cytotoxicity GI50 cancer cell lines

QSAR-Defined Electronic Contribution: 6-Nitro Substituent Enhances Hydrophobic and Electrostatic Interactions vs. Unsubstituted or Alternative Substituents

Quantitative structure-activity relationship (QSAR) studies on benzothiazole-piperazine derivatives demonstrate that the 6-nitro substituent contributes distinct physicochemical parameters that modulate target binding interactions [1]. The nitro group introduces a strong electron-withdrawing effect (Hammett σp ≈ 0.78) that polarizes the benzothiazole aromatic system, enhancing π-π stacking interactions with aromatic amino acid residues in target binding pockets and increasing hydrogen bond acceptor capacity [2][3]. In a QSAR study of benzothiazole-derived piperazine derivatives, the inclusion of substituents with specific electronic and hydrophobic parameters (including nitro-containing aromatic groups) was correlated with enhanced biological activity profiles [1]. SAR analysis of 2-piperazinyl-benzothiazole PPARδ agonists further confirms that hydrophobic group introduction significantly enhances binding activity, though the 6-nitro group provides a distinct electronic signature compared to alkyl or halogen substituents [4].

QSAR structure-activity relationship electronic effects molecular modeling

Antimicrobial Activity Profile: Benzothiazole-Piperazine Scaffold Demonstrates Broad-Spectrum Activity Across Bacterial and Fungal Strains

The benzothiazole-piperazine scaffold, from which 6-nitro-2-piperazin-1-yl-1,3-benzothiazole is derived, has demonstrated reproducible antimicrobial activity across multiple bacterial and fungal strains [1][2]. Studies on novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties showed activity against a panel of bacterial and fungal strains [1]. Additionally, 2-piperazin-1-yl-1,3-benzothiazole derivatives have been evaluated for antibacterial activity against Gram-positive organisms including Bacillus subtilis and Staphylococcus aureus . The 6-nitro substituent may further modulate antimicrobial potency by altering membrane permeability and/or target binding characteristics, though direct comparative MIC data for 6-nitro vs. non-nitro analogs in head-to-head antimicrobial assays is not available in the open literature.

antimicrobial activity antibacterial antifungal MIC

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole: Evidence-Aligned Research and Industrial Application Scenarios


Medicinal Chemistry: CNS-Penetrant Acetylcholinesterase (AChE) Inhibitor Development for Alzheimer's Disease

Based on the demonstrated in vivo cognitive efficacy of the 6-nitrobenzothiazole-piperazine derivative BPCT in a streptozotocin-induced Alzheimer's disease model [1], 6-nitro-2-piperazin-1-yl-1,3-benzothiazole serves as a validated starting scaffold for designing CNS-penetrant AChE inhibitors. Researchers can leverage the 6-nitrobenzothiazole core as a pharmacophore for AChE catalytic site engagement while using the piperazine nitrogen as a handle for introducing peripheral anionic site-binding moieties to achieve dual-site inhibition. The scaffold's proven blood-brain barrier penetration (as evidenced by BPCT's in vivo efficacy) distinguishes it from benzothiazole-piperazines lacking the 6-nitro group, which may exhibit reduced CNS exposure.

Cancer Research: Selective Carboxylesterase 2 (CE2) Modulation for Irinotecan Prodrug Activation Studies

The demonstrated 4.0-fold selectivity of 6-nitro-2-piperazin-1-yl-1,3-benzothiazole for CE2 over CE1 inhibition (IC50: 5.61 μM vs. 22.4 μM in human liver microsomes) [2] positions this compound as a tool molecule for investigating CE2-mediated prodrug activation pathways. CE2 is the primary enzyme responsible for converting irinotecan to its active metabolite SN-38 in colorectal cancer therapy [3]. Researchers can employ this compound to modulate CE2 activity in in vitro models of irinotecan metabolism while minimizing confounding CE1-mediated effects on other co-administered agents metabolized by CE1 (e.g., oseltamivir, methylphenidate).

Oncology Drug Discovery: Benzothiazole-Piperazine Scaffold Optimization for Tumor-Selective Cytotoxic Agents

The benzothiazole-piperazine scaffold has demonstrated sub-micromolar to low micromolar cytotoxicity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with select derivatives exhibiting tumor cell selectivity (e.g., compound 2h: IC50 = 10.83 μM, selectivity index = 29.23) [4][5]. 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole provides a synthetically tractable starting point for SAR exploration, with the 6-nitro group offering an electronic handle for modulating target binding and the piperazine nitrogen enabling facile derivatization to introduce cancer-targeting moieties or improve pharmacokinetic properties.

Anti-Infective Research: Antimicrobial Lead Optimization for Gram-Positive Bacterial and Fungal Pathogens

The benzothiazole-piperazine scaffold has established antimicrobial activity against Gram-positive bacteria including Bacillus subtilis and Staphylococcus aureus, as well as selected fungal strains [6][7]. 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole can be employed as a core scaffold for synthesizing focused libraries to optimize antimicrobial potency and spectrum. The 6-nitro substituent's electron-withdrawing character may enhance antibacterial activity by altering membrane permeability and/or target binding affinity, providing a rational basis for SAR-driven optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.